Aluminium tributyrate

Organoaluminium chemistry Coordination chemistry Solubility

Aluminium tributyrate (IUPAC: aluminium tributanoate; CAS 7493-77-8) is a homoleptic aluminium(III) carboxylate with the molecular formula C₁₂H₂₁AlO₆ and a molecular weight of 288.27 g·mol⁻¹. The compound comprises a central Al³⁺ cation coordinated by three n-butyrate (butanoate) ligands, forming a neutral coordination complex.

Molecular Formula C12H21AlO6
Molecular Weight 288.27 g/mol
CAS No. 7493-77-8
Cat. No. B12652873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium tributyrate
CAS7493-77-8
Molecular FormulaC12H21AlO6
Molecular Weight288.27 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Al+3]
InChIInChI=1S/3C4H8O2.Al/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3
InChIKeyWPCPXPTZTOMGRF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminium Tributyrate (CAS 7493-77-8): Procurement-Relevant Identity and Physicochemical Baseline for Scientific Selection


Aluminium tributyrate (IUPAC: aluminium tributanoate; CAS 7493-77-8) is a homoleptic aluminium(III) carboxylate with the molecular formula C₁₂H₂₁AlO₆ and a molecular weight of 288.27 g·mol⁻¹ [1]. The compound comprises a central Al³⁺ cation coordinated by three n-butyrate (butanoate) ligands, forming a neutral coordination complex . It is classified under EINECS number 231-338-9 and is recognised as an organoaluminium compound with Lewis acidic character imparted by the electron-deficient aluminium centre. In the landscape of aluminium carboxylates, the n-butyrate ligand (C₄ chain) occupies a critical intermediate position between the short-chain homologues (acetate C₂, propionate C₃) and the long-chain aluminium tri-soaps (e.g., stearate C₁₈), conferring a distinct solubility profile that directly impacts its utility in non-aqueous catalytic and materials-preparation workflows.

Why Aluminium Tributyrate Cannot Be Replaced by Generic Aluminium Carboxylates in Non-Aqueous Solvent Systems


Aluminium carboxylates cannot be treated as interchangeable commodities because the alkyl chain length of the carboxylate ligand fundamentally governs solubility in organic media. A foundational comparative study by Pande and Mehrotra established that aluminium tri-acetate and tri-propionate are insoluble in benzene, whereas aluminium tri-butyrate is soluble in this solvent, behaving analogously to the higher aluminium tri-soaps [1]. This solubility threshold at the C₄ chain length means that substituting the tributyrate with a shorter-chain analogue (acetate or propionate) will result in phase separation and catalyst precipitation in non-polar reaction media, directly compromising reaction homogeneity, reproducibility, and yield. Conversely, substituting with a much longer-chain analogue (e.g., aluminium tristearate) introduces excessive organic content, lower aluminium density per unit mass, and altered thermal decomposition profiles that may be incompatible with applications requiring defined alumina residue characteristics.

Quantitative Differentiation Evidence for Aluminium Tributyrate (CAS 7493-77-8) Versus Closest Analogs


Organic Solvent Solubility: Aluminium Tributyrate vs. Aluminium Triacetate and Tripropionate in Benzene

A direct comparative synthesis and solubility study demonstrated that aluminium tri-butyrate is soluble in benzene, whereas both aluminium tri-acetate and aluminium tri-propionate are insoluble in this solvent [1]. The mono-alkoxy di-acid intermediates of all three compounds formed viscous solutions in benzene, but only the fully substituted tri-butyrate achieved true solubility as a tri-acid compound, a behaviour that parallels the higher aluminium tri-soaps. This represents a discrete solubility threshold at the butyrate (C₄) chain length, below which aluminium tricarboxylates are benzene-insoluble.

Organoaluminium chemistry Coordination chemistry Solubility

Molecular Weight and Aluminium Content: Stoichiometric Advantage of the Butyrate Ligand Over Longer-Chain Carboxylates

When selecting an aluminium carboxylate for applications where the aluminium centre serves as a catalyst, Lewis acid, or oxide precursor, the mass fraction of aluminium in the compound directly affects reagent economy. Aluminium tributyrate (MW 288.27 g·mol⁻¹) contains approximately 9.36% aluminium by mass (26.98 / 288.27). Its longer-chain comparator aluminium tristearate (C₅₄H₁₀₅AlO₆, MW ~877.41 g·mol⁻¹) contains approximately 3.07% aluminium by mass [1][2]. This means that, per unit mass of precursor, aluminium tributyrate delivers roughly 3.0 times more aluminium equivalents than aluminium tristearate.

Stoichiometric calculation Precursor design Aluminium content

Chain-Length-Dependent Solubility Transition: Aluminium Tributyrate as the First Benzene-Soluble Homologue in the n-Carboxylate Series

The systematic study of aluminium tri-acetate (C₂), tri-propionate (C₃), and tri-butyrate (C₄) reveals that benzene solubility emerges at the butyrate chain length [1]. This is consistent with the general principle that increasing the alkyl chain length of carboxylate ligands enhances the lipophilic character of the metal complex, enabling dissolution in non-polar organic media. The butyrate chain (four-carbon, unbranched) provides sufficient hydrocarbon character to overcome the lattice energy of the ionic Al–O coordination network while still maintaining a compact molecular volume relative to longer-chain homologues. This makes aluminium tributyrate the entry point into the soluble aluminium tri-soap regime.

Structure-property relationship Homologous series Lipophilicity

Alumina Thin-Film Precursor Capability: Aluminium Butyrate-Derived Hydroxocarboxylates in Planarization Coating Applications

Tsymbarenko et al. (2017) demonstrated that aluminium hydroxocarboxylates derived from butyric acid can be suspended in isopropanol and reacted with diethylenetriamine and monoethanolamine to produce precursor solutions suitable for the chemical solution deposition of smooth amorphous alumina films on metal substrates [1]. In this study, butyric acid-derived precursors were directly compared with those from pivalic, valeric, and isovaleric acids. The butyrate-derived precursors yielded viable coating solutions, establishing aluminium tributyrate-related chemistry as a route to planarization alumina layers. While quantitative film roughness or deposition rate data comparing all four carboxylate precursors are not publicly extractable from the abstract, the inclusion of the butyrate derivative alongside other branched and straight-chain C₄–C₅ carboxylates confirms its suitability for this application class.

Chemical solution deposition Alumina thin films Planarization

Prioritised Application Scenarios for Aluminium Tributyrate (CAS 7493-77-8) Based on Verified Differentiation Evidence


Homogeneous Lewis Acid Catalysis in Non-Polar Aromatic Solvents

Aluminium tributyrate is the preferred soluble aluminium(III) carboxylate for homogeneous Lewis acid catalysis conducted in benzene, toluene, or xylene. The direct evidence of its benzene solubility—contrasted with the insolubility of aluminium triacetate and tripropionate—means that reactions requiring a dissolved aluminium catalyst in aromatic hydrocarbon media can proceed without the phase-transfer limitations or heterogeneous catalysis complexities that would arise with shorter-chain carboxylates [1]. This is particularly relevant for Friedel-Crafts-type reactions, polymerisation co-catalysis, and transesterification processes where homogeneous aluminium Lewis acidity must be delivered in non-coordinating, non-polar media.

Precursor for Chemical Solution Deposition of Alumina Thin Films

Aluminium hydroxocarboxylates derived from butyric acid have been explicitly characterised as viable precursors for the chemical solution deposition of smooth amorphous alumina planarization films on metallic substrates [2]. Procurement of aluminium tributyrate for this application is supported by published peer-reviewed evidence demonstrating successful film formation. The butyrate chain length provides a balance of organic solubility for precursor formulation while ensuring clean thermal decomposition to Al₂O₃, avoiding the excessive carbon residue that can accompany longer-chain carboxylate precursors such as stearates.

Synthesis of Aluminium Tri-Soaps and Mixed-Ligand Aluminium Complexes via Ligand Exchange

The solubility of aluminium tributyrate in benzene, as established by Pande and Mehrotra, makes it a convenient starting material for the synthesis of higher aluminium tri-soaps and mixed-ligand aluminium complexes through carboxylate exchange reactions conducted in homogeneous solution [1]. By contrast, aluminium triacetate and tripropionate would require heterogeneous reaction conditions or alternative solvent systems (e.g., water, alcohols) that may hydrolyse the aluminium centre or complicate product isolation. Aluminium tributyrate thus enables cleaner stoichiometric control and simplified workup in preparative aluminium carboxylate chemistry.

Stoichiometric Aluminium Delivery with Optimised Organic Content in Kilogram-Scale Processes

For large-scale chemical processes where aluminium must be introduced as a soluble organic-soluble species, aluminium tributyrate offers the best aluminium-to-organic mass ratio among benzene-soluble aluminium tricarboxylates. Its aluminium mass fraction (~9.36%) is approximately three times higher than that of aluminium tristearate (~3.07%) [3][4]. This directly reduces the mass of organoaluminium reagent required per mole of aluminium delivered, lowering procurement costs, reducing waste organic by-products, and minimising the thermal burden during any subsequent calcination or decomposition step.

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